molecular formula C13H9F9O4 B565464 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 CAS No. 1246814-69-6

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3

Cat. No. B565464
CAS RN: 1246814-69-6
M. Wt: 403.215
InChI Key: RXCBHSJSTYMELN-CBYSEHNBSA-N
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Description

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 is the labelled analogue of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate . It is a possible impurity of Flecainide . The molecular formula is C13H6D3F9O4 and the molecular weight is 403.21 .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 can be represented by the SMILES string OC(=O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F . The InChI string is InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) .


Physical And Chemical Properties Analysis

The compound is a semi-solid . It is soluble in Dichloromethane and Methanol . The storage temperature is recommended to be at 2-8°C .

Scientific Research Applications

Synthesis and Antiarrhythmic Activity

A significant application of compounds derived from 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate-d3 is in the synthesis and evaluation of antiarrhythmic agents. Studies have shown that benzamides with trifluoroethoxy ring substituents exhibit potent oral antiarrhythmic activity. Notably, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, derived from this compound, has been studied extensively and selected for clinical trials as an antiarrhythmic (Banitt et al., 1977).

Route to Trifluoromethylated Heterocycles

Another application involves the synthesis of trifluoromethylated heterocycles. The compound reacts with anilines to form N-hexafluoroisopropylated products. This reaction pathway is crucial for developing various chemical entities, particularly in pharmaceutical and agrochemical industries (Kubota et al., 1983).

Novel Polyimides Synthesis

In polymer science, this compound serves as a precursor for synthesizing novel fluorinated polyimides. These polymers, characterized by high thermal stability, excellent mechanical properties, and solubility in various organic solvents, have potential applications in high-performance materials (Yin et al., 2005).

Preparation of Fluorinated Compounds

The compound is also vital in preparing various fluorinated entities, significantly used in making polymers, blood substitutes, pharmaceuticals, and pesticides. It's involved in forming fluoroalkoxy benzenes, demonstrating the compound's utility in diverse synthetic pathways (Gupton et al., 1982).

Electrophilic Trifluoromethylation

In the field of organic synthesis, the compound is instrumental in electrophilic trifluoromethylation reactions. These reactions are crucial for introducing trifluoromethyl groups into various substrates, which can significantly alter the chemical and physical properties of the resulting compounds (Dmowski et al., 1997).

Safety And Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . The WGK is 3 . The Flash Point is not applicable .

properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway for the compound '2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3' involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol and thionyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride. The resulting product is then reacted with deuterated 2,2,2-trifluoroethanol and triethylamine to yield the final product." ], "Starting Materials": [ "2,5-dihydroxybenzoic acid", "2,2,2-trifluoroethanol", "thionyl chloride", "deuterated 2,2,2-trifluoroethanol", "triethylamine" ], "Reaction": [ "Step 1: 2,5-dihydroxybenzoic acid is reacted with 2,2,2-trifluoroethanol and thionyl chloride in the presence of a catalyst such as pyridine to form 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride.", "Step 2: The resulting product from step 1 is then reacted with deuterated 2,2,2-trifluoroethanol and triethylamine in the presence of a catalyst such as DMAP to yield the final product, '2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3'." ] }

CAS RN

1246814-69-6

Product Name

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3

Molecular Formula

C13H9F9O4

Molecular Weight

403.215

IUPAC Name

2,2,2-trifluoroethyl 2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2/i1D,2D,3D

InChI Key

RXCBHSJSTYMELN-CBYSEHNBSA-N

SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F

synonyms

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 2,2,2-Trifluoroethyl Ester; 

Origin of Product

United States

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